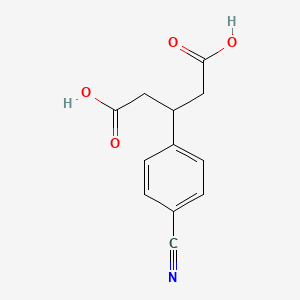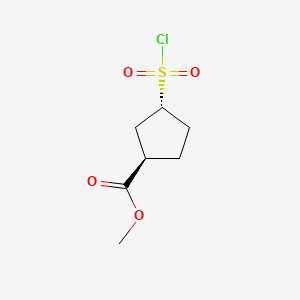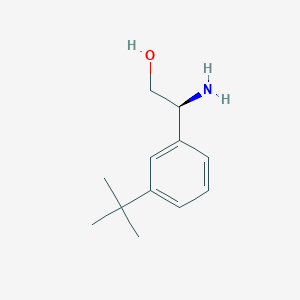![molecular formula C15H21ClN4O3 B13574025 tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate is a chemical compound used in scientific research. It offers versatility in various applications due to its unique properties, making it a valuable tool for studying biological processes, drug development, and more .
Métodos De Preparación
The synthesis of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1-(5-chloropyrazine-2-carbonyl)piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study biological processes and interactions at the molecular level.
Medicine: It plays a role in drug development and testing, helping researchers understand the effects of potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for studying cellular mechanisms and developing new therapeutic agents .
Comparación Con Compuestos Similares
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate
- tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate
These compounds share similar structures but differ in their specific functional groups and properties. The unique properties of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate make it particularly valuable for certain applications .
Propiedades
Fórmula molecular |
C15H21ClN4O3 |
|---|---|
Peso molecular |
340.80 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-10-5-4-6-20(9-10)13(21)11-7-18-12(16)8-17-11/h7-8,10H,4-6,9H2,1-3H3,(H,19,22) |
Clave InChI |
ZPJHMSPQJKBWKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=CN=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


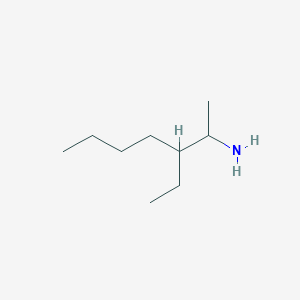
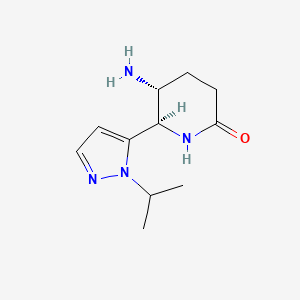
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
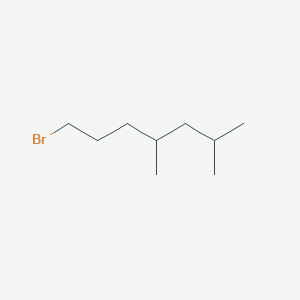
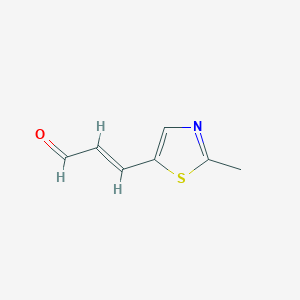
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
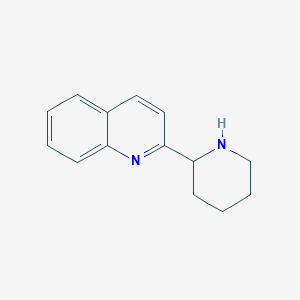
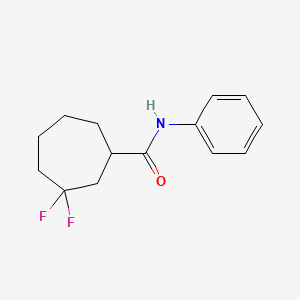
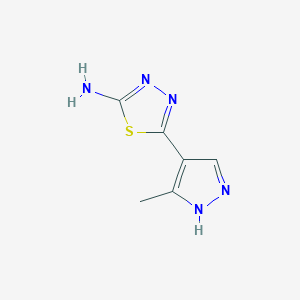
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
